molecular formula C19H24N4O5 B6099131 1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea

1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea

Cat. No.: B6099131
M. Wt: 388.4 g/mol
InChI Key: OHSUHRNXRVKYHC-KEBDBYFISA-N
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Description

1-(1-Adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea is a complex organic compound characterized by its adamantyl group and a substituted phenyl group

Preparation Methods

The synthesis of 1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea typically involves multiple steps:

    Starting Materials: The synthesis begins with 1-adamantylamine and a substituted benzaldehyde.

    Condensation Reaction: The adamantylamine reacts with the benzaldehyde under acidic or basic conditions to form a Schiff base.

    Urea Formation: The Schiff base is then treated with an isocyanate to form the final urea derivative.

Chemical Reactions Analysis

1-(1-Adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea undergoes various chemical reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors due to its structural features.

    Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

1-(1-Adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea can be compared with other adamantyl-containing compounds:

    1-(1-Adamantyl)ethylamine hydrochloride: Known for its antiviral properties.

    Adamantane derivatives: Used in various pharmaceutical applications.

    Phenothiazine derivatives containing adamantyl radical: Studied for their pharmacological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-28-16-6-15(23(26)27)5-14(17(16)24)10-20-22-18(25)21-19-7-11-2-12(8-19)4-13(3-11)9-19/h5-6,10-13,24H,2-4,7-9H2,1H3,(H2,21,22,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSUHRNXRVKYHC-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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